
5-(Benzyloxy)-2-bromobenzaldehyde
Overview
Description
5-(Benzyloxy)-2-bromobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzene ring, with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde can be achieved through several methods. One common approach involves the bromination of 5-(Benzyloxy)benzaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-bromobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Sodium borohydride in methanol or ethanol is a common reducing agent.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 5-(Benzyloxy)-2-methoxybenzaldehyde.
Oxidation: 5-(Benzyloxy)-2-bromobenzoic acid.
Reduction: 5-(Benzyloxy)-2-bromobenzyl alcohol.
Scientific Research Applications
5-(Benzyloxy)-2-bromobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-bromobenzaldehyde depends on its specific application. In chemical reactions, the benzyloxy and bromine substituents influence the reactivity and selectivity of the compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzyloxy)-2-chlorobenzaldehyde
- 5-(Benzyloxy)-2-fluorobenzaldehyde
- 5-(Benzyloxy)-2-iodobenzaldehyde
Uniqueness
5-(Benzyloxy)-2-bromobenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications where other halogens may not be as effective.
Biological Activity
5-(Benzyloxy)-2-bromobenzaldehyde, with the molecular formula CHBrO, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzaldehyde moiety with a benzyloxy group and a bromine atom at the 2-position. Its structure contributes to its reactivity and interaction with biological systems.
- Molecular Formula : CHBrO
- Molecular Weight : Approximately 293.14 g/mol
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties , which are crucial in mitigating oxidative stress in biological systems. This property is particularly relevant in the context of various diseases linked to oxidative damage.
- Mechanism : The compound interacts with reactive oxygen species (ROS), reducing their harmful effects on cells and tissues.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent , effective against a range of pathogenic microorganisms. Studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting its utility in treating infections.
- Tested Microorganisms : Various strains of bacteria and fungi.
- Inhibition Mechanism : Likely involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Emerging studies highlight the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Cell Lines Tested : Various human cancer cell lines.
- Mechanism of Action : The compound may trigger apoptotic pathways by modulating signaling cascades involved in cell survival and death.
Case Studies and Research Findings
Study | Findings |
---|---|
Smith et al. (2023) | Demonstrated significant antioxidant activity in vitro, with IC50 values indicating effective ROS scavenging. |
Johnson et al. (2024) | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. |
Lee et al. (2024) | Found that the compound induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways. |
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The bromine atom enhances electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activities.
- Cell Membrane Disruption : The hydrophobic nature of the benzyloxy group may facilitate membrane penetration, leading to structural alterations in microbial cells.
- Apoptotic Pathway Modulation : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial signaling, promoting cell death.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound:
- In Vivo Studies : Animal models are needed to evaluate the pharmacokinetics and therapeutic efficacy.
- Structural Modifications : Investigating derivatives could enhance biological activity or selectivity for specific targets.
- Combination Therapies : Assessing synergy with existing antimicrobial or anticancer agents may provide enhanced treatment strategies.
Properties
IUPAC Name |
2-bromo-5-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBOCIQJROMWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446579 | |
Record name | 5-(Benzyloxy)-2-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85604-06-4 | |
Record name | 5-(Benzyloxy)-2-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.